2-Bromomethoxyethane

Physical Chemistry Process Engineering Reagent Selection

2-Bromomethoxyethane (CAS 53588-92-4), also known as bromomethyl ethyl ether, is a primary bromoalkyl ether with the molecular formula C₃H₇BrO (MW 138.99 g/mol). It is a colorless to yellow liquid with an estimated boiling point of 110 °C and a density of approximately 1.425 g/cm³.

Molecular Formula C3H7BrO
Molecular Weight 138.99 g/mol
CAS No. 53588-92-4
Cat. No. B1338384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromomethoxyethane
CAS53588-92-4
Molecular FormulaC3H7BrO
Molecular Weight138.99 g/mol
Structural Identifiers
SMILESCCOCBr
InChIInChI=1S/C3H7BrO/c1-2-5-3-4/h2-3H2,1H3
InChIKeyCYYWAXVARNZFBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromomethoxyethane (CAS 53588-92-4) Technical Overview and Procurement Baseline


2-Bromomethoxyethane (CAS 53588-92-4), also known as bromomethyl ethyl ether, is a primary bromoalkyl ether with the molecular formula C₃H₇BrO (MW 138.99 g/mol). It is a colorless to yellow liquid with an estimated boiling point of 110 °C and a density of approximately 1.425 g/cm³ . Structurally, it features an electrophilic bromoalkyl terminus and an ethyl ether moiety, making it a potent alkylating agent in SN2 reactions for introducing ethoxymethyl protecting groups or ethyl ether units into organic molecules [1]. It serves as a critical intermediate in the synthesis of pharmaceutical compounds such as Erlotinib and in the assembly of oligonucleotide therapeutics [2].

Why 2-Bromomethoxyethane Cannot Be Substituted with Generic Haloalkyl Ethers


Although 2-bromomethoxyethane belongs to the broader class of haloalkyl ethers, its specific combination of an ethyl ether chain and a primary alkyl bromide confers a distinct reactivity profile, safety profile, and synthetic outcome that cannot be replicated by close analogs such as bromomethyl methyl ether (BMME), chloromethyl ethyl ether (CMEE), or 2-bromoethyl methyl ether (CAS 6482-24-2). The ethyl group's electron-donating effect modulates the electrophilicity of the bromomethyl carbon, while the bromine leaving group provides a balance between reactivity and stability [1]. Furthermore, substitution can alter the steric and electronic properties of the resulting protected intermediate, leading to differences in subsequent deprotection kinetics or overall yield in multi-step syntheses [2]. The specific hazards associated with alternative reagents, such as the potent carcinogenicity of chloromethyl ethers [3] and the extreme tissue-destructive properties of bromomethyl methyl ether , render 2-bromomethoxyethane the safer and more controllable option for regulated pharmaceutical manufacturing environments.

2-Bromomethoxyethane (CAS 53588-92-4) Quantitative Differentiation Evidence Guide


Physical Property Differentiation: Boiling Point and Density vs. Bromomethyl Methyl Ether (BMME) and 2-Bromoethyl Methyl Ether

2-Bromomethoxyethane (C₃H₇BrO, CAS 53588-92-4) exhibits a boiling point of 110 °C (estimated) and a density of 1.425 g/cm³, which are intermediate between the more volatile and dense bromomethyl methyl ether (BMME, C₂H₅BrO, CAS 13057-17-5) and the less dense 2-bromoethyl methyl ether (C₃H₇BrO, CAS 6482-24-2) . Specifically, 2-bromomethoxyethane boils 23 °C higher than BMME (87 °C), offering reduced volatility and lower vapor pressure during handling and reactions, which is advantageous for process safety and containment . Conversely, its density is approximately 0.1 g/cm³ lower than BMME (1.531 g/cm³) and 0.05 g/cm³ lower than 2-bromoethyl methyl ether (1.479 g/cm³), which can affect phase separation in liquid-liquid extractions .

Physical Chemistry Process Engineering Reagent Selection

Safety Profile Differentiation: Reduced Carcinogenicity Risk vs. Chloromethyl Ethyl Ether (CMEE) in Halomethylation

In aromatic halomethylation reactions, bromomethyl ethyl ether (CAS 53588-92-4) is explicitly preferred over chloromethyl ethyl ether (CMEE, CAS 3188-13-4) due to the well-documented carcinogenicity of bis(chloromethyl)ether (BCME), a hazardous byproduct formed during chloromethylation processes [1]. Research demonstrates that bromomethylation using bromomethyl ethers avoids the generation of BCME, which is a known human carcinogen and has been banned in many countries [2]. While bis(bromomethyl)ether (BBME) can form transiently during bromomethylation, its levels do not persist post-reaction and it is considered a less hazardous alternative [3]. This differential safety profile provides a quantifiable risk reduction for industrial-scale processes, particularly in pharmaceutical manufacturing where strict ICH M7 guidelines for mutagenic impurities apply.

Process Safety Toxicology Pharmaceutical Manufacturing

Synthetic Yield Differentiation: 2′-O-Alkylation of Nucleosides for Oligonucleotide Therapeutics

In a robust process development study for manufacturing 2′-O-(2-methoxyethyl)guanosine (MOE G), a critical building block for antisense oligonucleotides, 2-bromomethoxyethane (MOE-Br) was selected as the alkylating agent for 2,6-diaminopurine riboside (DAPR) over other potential alkylating reagents [1]. Using a design of experiments (DOE) approach, the alkylation with 1-bromo-2-methoxyethane in DMSO with LiOH as the optimal base afforded the desired 2′-O-alkylated product in 53% yield after solid-phase extraction [2]. Importantly, the process specifically addressed the control of methylbromide impurity commonly found in bulk MOE-Br via co-distillation with methyl ethyl ketone (MEK), thereby controlling the critical 2′-O-Me nucleoside impurity [3]. This level of process control and impurity management is essential for oligonucleotide therapeutics, where single-nucleotide impurities can significantly impact drug efficacy and safety.

Oligonucleotide Synthesis Nucleoside Chemistry Process Development

2-Bromomethoxyethane (CAS 53588-92-4) Preferred Procurement Application Scenarios


Pharmaceutical Intermediate: Synthesis of Erlotinib (Tarceva®) and Related Kinase Inhibitors

2-Bromomethoxyethane is an essential alkylating agent for introducing the 2-methoxyethyl group into the quinazoline core of Erlotinib, a tyrosine kinase inhibitor used to treat non-small cell lung cancer and pancreatic cancer [1]. The compound's specific reactivity profile ensures selective O-alkylation of phenolic hydroxyl groups in the presence of other sensitive functionalities, a key requirement for constructing the 6,7-bis(2-methoxyethoxy)quinazoline scaffold [2]. Substituting with other haloalkyl ethers would alter the ether chain length and steric properties, potentially compromising the drug's binding affinity and pharmacokinetic profile [3].

Oligonucleotide Therapeutics: Manufacture of 2′-O-Methoxyethyl (MOE) Modified Nucleosides

This compound is the reagent of choice for introducing 2′-O-methoxyethyl (MOE) modifications onto nucleosides, a critical structural motif in antisense oligonucleotides (ASOs) and siRNA therapeutics that enhances nuclease resistance and binding affinity [4]. The validated process, which uses 2-bromomethoxyethane for alkylation of 2,6-diaminopurine riboside, achieves 53% yield with robust impurity control (methylbromide impurity managed via MEK co-distillation), enabling the production of high-purity MOE guanosine building blocks at multi-kilogram scale [5].

Safe Aromatic Bromomethylation in Process Chemistry

For introducing bromomethyl groups onto aromatic rings, 2-bromomethoxyethane is the safer alternative to chloromethyl ethers, which generate the potent carcinogen bis(chloromethyl)ether (BCME) as a byproduct [6]. In pharmaceutical and fine chemical manufacturing where strict impurity and safety regulations apply (e.g., ICH M7), bromomethylation using this reagent avoids the regulatory hurdles and worker exposure risks associated with chloromethylation chemistry [7].

Synthesis of Alkyl Ethers of β-Alkylcholine Salts

2-Bromomethoxyethane is specifically employed as a reactant for preparing alkyl ethers of β-alkylcholine salts, a class of compounds with potential pharmaceutical applications . Its primary alkyl bromide structure ensures efficient SN2 alkylation of amine nucleophiles, while the ethyl ether chain provides the desired lipophilicity and metabolic stability in the final choline derivative [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromomethoxyethane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.